![molecular formula C10H12FN B1319812 N-[(3-fluorophenyl)methyl]cyclopropanamine CAS No. 920479-31-8](/img/structure/B1319812.png)
N-[(3-fluorophenyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is also known by its IUPAC name, N-(3-fluorobenzyl)cyclopropanamine .
Molecular Structure Analysis
The molecular structure of N-[(3-fluorophenyl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a fluorobenzyl group . The InChI code for this compound is 1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 .Physical And Chemical Properties Analysis
N-[(3-fluorophenyl)methyl]cyclopropanamine has a predicted melting point of 28.88°C and a predicted boiling point of 228.7°C at 760 mmHg . The compound has a predicted density of 1.1 g/cm^3 and a refractive index of n 20D 1.54 .Aplicaciones Científicas De Investigación
1. Cyclopropanamine Compounds in CNS Disorders
N-[(3-fluorophenyl)methyl]cyclopropanamine is investigated for its potential in treating CNS disorders. It acts as an inhibitor of lysine-specific demethylase-1 (LSD1), influencing gene expression through changes in histone methylation. This inhibition offers potential therapeutic benefits for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Neurokinin-1 Receptor Antagonism
Research into similar compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine, demonstrates high affinity for the neurokinin-1 receptor. These compounds show promise in pre-clinical tests for emesis and depression, indicating a potential area of application for similar fluorophenylmethyl cyclopropanamines (T. Harrison et al., 2001).
3. Cytotoxicity in Cancer Cell Lines
Research on compounds structurally related to N-[(3-fluorophenyl)methyl]cyclopropanamine, such as enantiomerically pure [1,2‐Diamino‐1‐(4‐fluorophenyl)‐3‐methylbutane]platinum(II) complexes, indicates their cytotoxic effects on breast and prostate cancer cell lines. These findings suggest that N-[(3-fluorophenyl)methyl]cyclopropanamine derivatives could potentially be explored for their anticancer properties (Anja Dullin et al., 2006).
4. NMDA Receptor Antagonism
Fluorinated arylcycloheptylamines, related to N-[(3-fluorophenyl)methyl]cyclopropanamine, show binding affinity to the NMDA receptor and exhibit neuroprotective and anticonvulsant activities. This suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases (Shengguo Sun et al., 2014).
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCJKKWPAMTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588251 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine | |
CAS RN |
920479-31-8 |
Source


|
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-fluorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

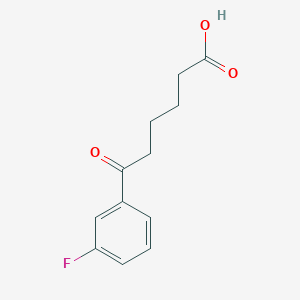
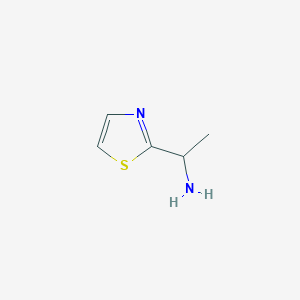


![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
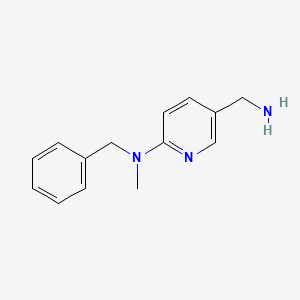

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)
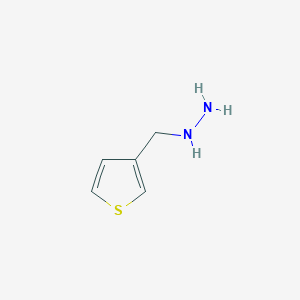
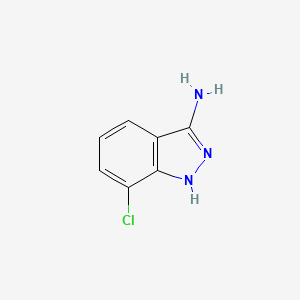
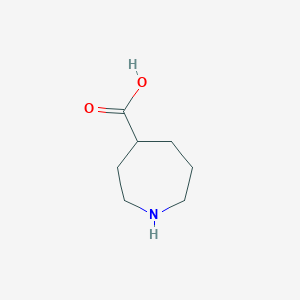
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)